Chemical structure and molecular weight of 3-(3-Fluorobenzyloxy)-bromobenzene
Chemical structure and molecular weight of 3-(3-Fluorobenzyloxy)-bromobenzene
An In-Depth Technical Guide to 3-(3-Fluorobenzyloxy)-bromobenzene
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and benzyl ether moieties into molecular scaffolds is a cornerstone of rational drug design. The compound 3-(3-Fluorobenzyloxy)-bromobenzene emerges as a significant, yet under-documented, building block at the confluence of these strategies. This technical guide provides a comprehensive overview of its chemical structure, molecular weight, synthesis, and reactivity. It is intended for researchers, scientists, and drug development professionals who can leverage this molecule as a key intermediate for creating novel therapeutics. The insights herein are grounded in established chemical principles and data from structurally related compounds, offering a predictive yet robust framework for its application.
Chemical Structure and Physicochemical Properties
The foundational attributes of 3-(3-Fluorobenzyloxy)-bromobenzene are its molecular structure and resulting physicochemical properties. These characteristics are critical for its handling, reaction setup, and integration into synthetic workflows.
Molecular Identity
The molecule consists of a 3-bromophenyl group linked via an ether oxygen to a 3-fluorobenzyl group. This unique arrangement offers two distinct aromatic rings with different electronic properties, providing a versatile platform for further chemical modification.
Caption: Chemical Structure of 3-(3-Fluorobenzyloxy)-bromobenzene.
Quantitative Data Summary
While specific experimental data for 3-(3-Fluorobenzyloxy)-bromobenzene is not widely published, its core properties can be reliably calculated or inferred from its constituent parts, 3-bromophenol and 3-fluorobenzyl bromide.
| Property | Value | Source/Method |
| IUPAC Name | 1-Bromo-3-((3-fluorobenzyl)oxy)benzene | IUPAC Nomenclature |
| Molecular Formula | C₁₃H₁₀BrFO | Elemental Composition |
| Molecular Weight | 281.12 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred from Analogs |
| Boiling Point | >200 °C (Predicted) | Inferred from Analogs |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF), insoluble in water. | Polarity Analysis |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and industrially scalable method for preparing 3-(3-Fluorobenzyloxy)-bromobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Causality of Experimental Choices:
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Base: A moderately strong base like potassium carbonate (K₂CO₃) is chosen to deprotonate the weakly acidic 3-bromophenol, forming the phenoxide nucleophile. Stronger bases like NaH could be used but require stricter anhydrous conditions.
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Solvent: A polar aprotic solvent such as acetone or acetonitrile is ideal. It effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile.
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Temperature: Refluxing the reaction mixture ensures a sufficient reaction rate without causing significant decomposition of the reactants or products.
Step-by-Step Methodology
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Reactant Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromophenol (1.0 eq), potassium carbonate (1.5-2.0 eq), and acetone.
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Addition of Alkylating Agent: While stirring the suspension, add 3-fluorobenzyl bromide (1.0-1.1 eq) dropwise at room temperature.[1]
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Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
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Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtration, concentrate the solvent to yield the crude product. Further purification can be achieved by silica gel column chromatography.
Caption: Workflow for the synthesis of 3-(3-Fluorobenzyloxy)-bromobenzene.
Spectroscopic and Reactivity Analysis
Predicted Spectroscopic Data
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¹H NMR: The spectrum is expected to show distinct signals for the two aromatic rings. The protons on the brominated ring will appear as complex multiplets between δ 6.8-7.4 ppm. The protons on the fluorinated ring will also be multiplets in a similar region, with additional splitting due to the fluorine atom. A characteristic singlet for the benzylic methylene (-CH₂-) protons should appear around δ 5.0-5.2 ppm.
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¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the bromine (ipso-carbon) may show a lower chemical shift than expected due to the 'heavy atom effect'.[2][3] The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The benzylic carbon signal is expected around δ 70 ppm.
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¹⁹F NMR: A single resonance is expected for the fluorine atom, likely as a triplet due to coupling with the two ortho protons.
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Infrared (IR) Spectroscopy: Key absorption bands would include C-O-C stretching (ether linkage) around 1250 and 1050 cm⁻¹, aromatic C=C stretching around 1600-1450 cm⁻¹, C-Br stretching in the fingerprint region, and a C-F stretching band.
Chemical Reactivity
The reactivity of 3-(3-Fluorobenzyloxy)-bromobenzene is governed by its two primary functional domains: the aryl bromide and the benzyl ether.
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Aryl Bromide Moiety: The bromine atom makes this part of the molecule an excellent substrate for various cross-coupling reactions. It can readily participate in Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 3-position of the phenoxy ring. Furthermore, the aryl bromide can be converted into an organometallic reagent, such as a Grignard or organolithium species, for subsequent reactions with electrophiles.
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Benzyl Ether Moiety: Benzyl ethers are widely used as protecting groups for alcohols and phenols because of their stability under many reaction conditions and their susceptibility to cleavage under specific, mild conditions.[4] The 3-fluoro substituent is an electron-withdrawing group, which can slightly increase the stability of the ether linkage to acidic cleavage compared to an unsubstituted benzyl ether. Cleavage can typically be achieved via catalytic hydrogenolysis (H₂/Pd-C), which would yield 3-bromophenol and 3-fluorotoluene.
Applications in Drug Discovery and Development
The true value of 3-(3-Fluorobenzyloxy)-bromobenzene lies in its potential as a versatile intermediate in the synthesis of complex, biologically active molecules.
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Scaffold for Lead Optimization: The dual functionality allows for sequential and orthogonal chemical modifications. For instance, a complex fragment can be introduced via a palladium-catalyzed coupling at the bromine position, followed by cleavage of the benzyl ether to reveal a phenolic hydroxyl group for further functionalization.
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Introduction of Fluorine: Fluorine is a bioisostere for hydrogen but has significantly different electronic properties.[5] Its incorporation can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[6] This molecule provides a pre-installed fluorinated motif.
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Precursor for Biologically Active Compounds: Substituted benzyl bromides, such as 3-fluorobenzyl bromide, are reagents used in preparing a wide array of biologically active compounds, including antidiabetic, antiviral, and anti-cancer agents.[1] This highlights the relevance of the 3-fluorobenzyloxy moiety in pharmacologically active structures. A patent for the preparation of (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propionamide, a complex molecule with potential therapeutic applications, underscores the utility of intermediates containing the 3-fluorobenzyloxy structure.[7]
Safety and Handling
While a specific safety data sheet for 3-(3-Fluorobenzyloxy)-bromobenzene is not available, a robust safety assessment can be made based on its precursors.
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Hazards: The starting material, 3-fluorobenzyl bromide, is corrosive and a lachrymator, causing severe skin burns and eye damage.[8] The brominated aromatic core suggests potential for skin and eye irritation.[9] The final product should be handled as a hazardous chemical.
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Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
3-(3-Fluorobenzyloxy)-bromobenzene represents a strategically designed molecular building block with significant potential for application in research and drug development. Its synthesis is straightforward via the Williamson ether synthesis, and its dual reactivity offers a flexible platform for creating diverse and complex molecular architectures. By understanding its predicted properties and chemical behavior, scientists can effectively harness this compound to accelerate the discovery of novel therapeutics.
References
- Gooch, J. W. (Ed.). (2011). Benzyl Ethers. In Encyclopedic Dictionary of Polymers (pp. 80-80). Springer.
- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
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Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-benzyloxybromobenzene. Retrieved from [Link]
- Various Authors. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
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Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-(trifluoromethoxy)benzene. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN106565521A - Method for preparing (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propionamide and salts thereof.
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PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
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Chegg. (2022, May 9). analyze the spectra of bromobenzene. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-(Trifluoromethyl)benzyl Bromide. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluorobenzyl bromide. Retrieved from [Link]
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MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Retrieved from [Link]
- MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3688.
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